molecular formula C24H24N2O5S B6051037 methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No. B6051037
M. Wt: 452.5 g/mol
InChI Key: QPNZHAGZBINKTA-UHFFFAOYSA-N
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Description

Methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known by its trade name "Celecoxib" and is used as a nonsteroidal anti-inflammatory drug (NSAID) to treat pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.

Mechanism of Action

Methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. By inhibiting COX-2, it reduces inflammation and pain without affecting the production of prostaglandins that are important for normal physiological functions.
Biochemical and Physiological Effects:
Methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, it has been shown to have a protective effect on the gastrointestinal tract, which is often affected by the long-term use of methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoates.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate in lab experiments is its high selectivity for COX-2, which reduces the risk of side effects associated with the inhibition of COX-1. However, one limitation is its relatively low potency compared to other methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoates such as ibuprofen and aspirin.

Future Directions

For the research on methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate include the development of more potent and selective COX-2 inhibitors. Additionally, further studies are needed to explore its potential use in the treatment of various types of cancer and its effects on the cardiovascular system. Finally, research is needed to investigate the long-term effects of methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate on the gastrointestinal tract and the liver.
In conclusion, methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a chemical compound that has been extensively studied for its anti-inflammatory and analgesic effects. Its high selectivity for COX-2 makes it a promising candidate for the treatment of pain and inflammation. However, further research is needed to explore its potential use in the treatment of cancer and its long-term effects on the gastrointestinal tract and the liver.

Synthesis Methods

The synthesis of methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate involves the reaction of 4-methylsulfonylphenylhydrazine with 4-bromo-2-fluorobenzoic acid in the presence of a palladium catalyst to form an intermediate compound. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-glycine methyl ester in the presence of a base to yield the final product.

Scientific Research Applications

Methyl 2-({N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. It has also been studied for its potential use in the treatment of various types of cancer, including colorectal, breast, and lung cancer.

properties

IUPAC Name

methyl 2-[[2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-17-8-12-19(13-9-17)26(32(29,30)20-14-10-18(2)11-15-20)16-23(27)25-22-7-5-4-6-21(22)24(28)31-3/h4-15H,16H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNZHAGZBINKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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